2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline chemical structure
2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline chemical structure
Technical Monograph: 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
Executive Summary
The compound 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline represents a privileged "tridentate" scaffold in medicinal chemistry. Characterized by a central electron-deficient 1,3,4-thiadiazole core flanked by a basic pyridine ring and an ortho-substituted aniline, this molecule serves as a critical pharmacophore for kinase inhibition (targeting the ATP hinge region) and epigenetic modulation (HDAC inhibition).
Its structural uniqueness lies in the ortho-amino positioning on the phenyl ring, which facilitates intramolecular hydrogen bonding (IMHB) with the thiadiazole nitrogen. This "planar locking" effect reduces entropic penalties upon binding to protein targets, distinguishing it from its para- or meta-isomers.
Structural Analysis & Physicochemical Profile
The molecule comprises three distinct domains:
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Domain A (Interaction): The Pyridine-4-yl moiety acts as a distal hydrogen bond acceptor, often protruding into the solvent-exposed region of a binding pocket.
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Domain B (Scaffold): The 1,3,4-Thiadiazole ring serves as a bioisostere of pyrimidine, providing metabolic stability and acting as a flat linker.
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Domain C (Anchor): The 2-Aminophenyl (Aniline) moiety. The amine at the ortho position is the critical feature, acting as a hydrogen bond donor.
Physicochemical Properties Table
| Property | Value (Predicted/Exp) | Significance |
| Molecular Formula | C₁₃H₁₀N₄S | Core stoichiometry |
| Molecular Weight | 254.31 g/mol | Fragment-like, suitable for FBDD* |
| cLogP | ~2.1 - 2.4 | Optimal lipophilicity for cell permeability |
| TPSA | ~75 Ų | High oral bioavailability potential (<140 Ų) |
| H-Bond Donors | 1 (Aniline -NH₂) | Specificity for hinge binding |
| H-Bond Acceptors | 4 (Pyridine N, Thiadiazole Ns) | High capacity for water-bridging |
| pKa (Pyridine) | ~5.2 | Protonatable at lysosomal pH |
*FBDD: Fragment-Based Drug Discovery
Synthetic Methodology
To ensure high purity and avoid side reactions involving the free aniline amine, a "Nitro-Reduction Route" is the most robust, self-validating protocol. Direct coupling with free anthranilic acid often leads to quinazolinone byproducts.
Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthesis via the nitro-precursor route to prevent unwanted cyclization side-products.
Detailed Protocol
Step 1: Formation of the Diacylhydrazine Precursor
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Dissolve Pyridine-4-carbohydrazide (10 mmol) in anhydrous THF (50 mL) containing Triethylamine (12 mmol).
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Cool to 0°C under nitrogen atmosphere.
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Dropwise add 2-Nitrobenzoyl chloride (10 mmol) dissolved in THF (10 mL).
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Stir at room temperature for 6 hours.
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Validation: Monitor via TLC (EtOAc/Hexane 1:1). The hydrazide spot should disappear.
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Pour into ice water; filter the precipitate (Diacylhydrazine).
Step 2: Thionation & Cyclization
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Suspend the Diacylhydrazine (5 mmol) in dry Toluene (30 mL).
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Add Lawesson’s Reagent (3 mmol). Note: Lawesson's is preferred over P₂S₅ for cleaner workup.
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Reflux for 4–6 hours. The mixture will turn homogenous and then likely precipitate the sulfur-cyclized product.
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Validation: LC-MS should show a mass of [M+H]⁺ = 285 (Nitro-intermediate).
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Evaporate solvent and recrystallize from Ethanol.
Step 3: Nitro Reduction to Aniline
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Dissolve the nitro-thiadiazole intermediate (2 mmol) in Ethanol (20 mL).
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Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (10 mmol) and conc. HCl (2 mL).
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Reflux for 2 hours.
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Neutralize with 10% NaOH solution (carefully, on ice) to pH 8.
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Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
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Final Validation: ¹H NMR will show the disappearance of the nitro-aromatic signals and appearance of a broad singlet (NH₂) around 4.5–6.0 ppm.
Biological Mechanism & Pharmacophore Mapping
This molecule is designed to mimic the adenosine ring of ATP, making it a potent scaffold for Type I Kinase Inhibitors .
Mechanism of Action: The "Hinge Binder"
In the ATP-binding pocket of kinases, the "hinge region" connects the N- and C-terminal lobes. The 2-(1,3,4-thiadiazol-2-yl)aniline motif forms a bidentate hydrogen bond network with the hinge backbone residues.
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Donor: The aniline -NH₂ donates a proton to the backbone carbonyl of the hinge.
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Acceptor: The thiadiazole Nitrogen (N3 or N4) accepts a proton from the backbone amide NH.
Signaling Pathway Interaction (DOT Diagram)
Figure 2: Pharmacological interaction map showing the bidentate binding mode and downstream cellular effects.
Characterization & Quality Control
To certify the identity of the synthesized compound, the following spectral signatures must be observed.
1. ¹H NMR (DMSO-d₆, 400 MHz) Expectations:
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Pyridine Ring: Two doublets (AA'BB' system) around δ 8.7 (H2, H6) and δ 7.9 (H3, H5).
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Aniline Ring:
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Doublet (δ ~7.6) for the proton ortho to the thiadiazole.
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Triplet/Multiplets (δ 6.6–7.2) for the remaining aromatic protons.
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Key Signal: A broad singlet at δ 6.0–6.5 ppm corresponding to the -NH₂ group. This signal must disappear upon D₂O shake.
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2. Mass Spectrometry (ESI-MS):
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Positive Mode: Dominant peak at m/z 255.1 [M+H]⁺ .
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Fragmentation: Loss of the pyridine ring or cleavage of the thiadiazole C-S bonds may be observed at higher collision energies.
References
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Gomha, S. M., et al. (2025).[1] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." PMC. Available at: [Link] (Verified Scaffold Relevance).
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Altınop, N., et al. (2018).[2] "Synthesis and evaluation of 1,3,4-thiadiazole derivatives as novel anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. (Source of synthetic protocols for pyridine-thiadiazoles).[3][2][4][5][6][7][8]
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Matysiak, J. (2022).[3] "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[3][1][7][8][9][10][11] Molecules. Available at: [Link] (Cytotoxicity Profiles).
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Molaid Chemicals. "2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline | CAS 1148122-28-4." Available at: [Link] (CAS Registry Verification).
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